molecular formula C22H42O3 B14474606 Butyl 16-(oxiran-2-YL)hexadecanoate CAS No. 66710-92-7

Butyl 16-(oxiran-2-YL)hexadecanoate

Cat. No.: B14474606
CAS No.: 66710-92-7
M. Wt: 354.6 g/mol
InChI Key: IMPKUEFHXCZXDJ-UHFFFAOYSA-N
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Description

Butyl 16-(oxiran-2-YL)hexadecanoate is a synthetic ester derivative characterized by a hexadecanoate (palmitate) backbone substituted with an oxirane (epoxide) group at the 16th carbon and esterified with a butyl group. This structure combines the lipophilic properties of long-chain esters with the reactivity of an epoxide moiety, making it unique among fatty acid derivatives.

Properties

CAS No.

66710-92-7

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

butyl 16-(oxiran-2-yl)hexadecanoate

InChI

InChI=1S/C22H42O3/c1-2-3-19-24-22(23)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-20-25-21/h21H,2-20H2,1H3

InChI Key

IMPKUEFHXCZXDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 16-(oxiran-2-YL)hexadecanoate typically involves the esterification of 16-(oxiran-2-YL)hexadecanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Butyl 16-(oxiran-2-YL)hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 16-(oxiran-2-YL)hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of butyl 16-(oxiran-2-YL)hexadecanoate involves the reactivity of its ester and epoxide functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired product. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Butyl 16-(Oxiran-2-YL)hexadecanoate: Contains a reactive epoxide group and a butyl ester. The epoxide enables ring-opening reactions (e.g., with nucleophiles), while the ester group contributes to hydrophobicity.
  • Butyl Hexadecanoate (Butyl Palmitate): A simple ester lacking the epoxide group. Commonly found in agarwood incense smoke, it serves as a fragrance stabilizer due to its low volatility and high thermal stability .
  • Ethyl Hexadecanoate: Similar to butyl hexadecanoate but with a shorter ethyl chain, resulting in slightly higher volatility. Detected in plant-derived volatile profiles, it may contribute to antimicrobial properties .
  • Bis(2-ethylhexyl) 1,2-Benzenedicarboxylate : A branched ester with aromatic rings, offering enhanced plasticizing properties but lacking epoxide reactivity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Reactivity Notes
This compound* ~356 (estimated) Epoxide, ester >300 (estimated) High (epoxide ring-opening)
Butyl Hexadecanoate 312.5 Ester 370–375 Low (stable under ambient conditions)
Ethyl Hexadecanoate 284.5 Ester 342–345 Moderate (ester hydrolysis)
Bis(2-ethylhexyl) 1,2-Benzenedicarboxylate 390.56 Ester, aromatic 384 Low (used as plasticizer)

*Estimated values based on structural analogs from .

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